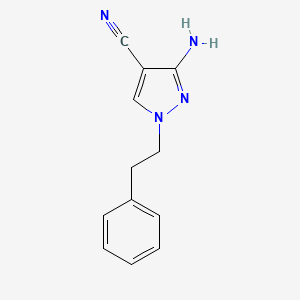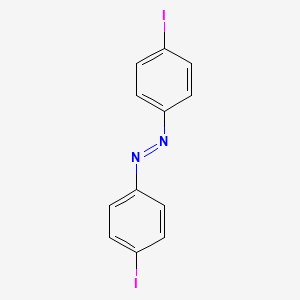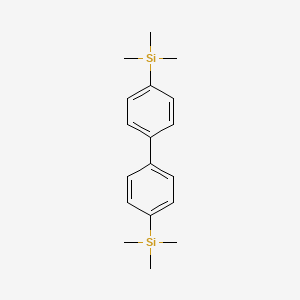
4,4'-Bis(trimethylsilyl)biphenyl
Overview
Description
4,4’-Bis(trimethylsilyl)biphenyl is a chemical compound with the linear formula C18H26Si2 . It has a molecular weight of 298.58 .
Molecular Structure Analysis
The molecular structure of 4,4’-Bis(trimethylsilyl)biphenyl is represented by the linear formula C18H26Si2 . This indicates that the molecule consists of 18 carbon atoms, 26 hydrogen atoms, and 2 silicon atoms .Scientific Research Applications
Synthesis and Material Properties
4,4'-Bis(trimethylsilyl)biphenyl has been utilized in various synthetic pathways and material studies. For instance, it is involved in the preparation of bis[2-(2-arylethynyl)-3-thienyl]arenes and bis[2-{2-(trimethylsilyl)ethynyl}-3-thienyl]arenes, which exhibit extended π-systems through the central benzene ring, as suggested by their UV–vis spectra (Toyota et al., 2009). In the context of polyimide synthesis, derivatives of 4,4'-bis(trimethylsilyl)biphenyl, like BTSBPAn, have been used to create new organosoluble polyimides with diverse applications due to their good solubility and high thermal stability (Kim et al., 2003).
Electronic and Optical Applications
In the field of electronics, 4,4'-Bis(trimethylsilyl)biphenyl and its derivatives have been employed in the development of organic light-emitting diodes (OLEDs). For example, certain derivatives were synthesized and investigated for their thermal, optical, and electronic properties, proving useful in designing deep-blue emission OLEDs (Huang et al., 2013). Moreover, compounds like 4,4′-bis(triphenylsilyl)-biphenyl (BSB) have been synthesized to serve as host materials in phosphorescent organic light-emitting devices, showing significant performance due to their enhanced HOMO energy levels and glass transition temperatures (Fan et al., 2013).
Chemical Synthesis and Catalysis
In chemical synthesis, 4,4'-Bis(trimethylsilyl)biphenyl has been used in palladium-catalyzed disilylation reactions. This method facilitates the synthesis of diversely functionalized 2,2′-bis(trimethylsilyl)biphenyls, which can be further transformed into useful compounds like dihalobiphenyls (Li et al., 2018). Additionally, it has been involved in the synthesis of stable dibismuthene, a compound containing a Bi-Bi double bond, indicating its utility in exploring novel bonding arrangements and materials (Tokitoh et al., 1997).
Safety and Hazards
properties
IUPAC Name |
trimethyl-[4-(4-trimethylsilylphenyl)phenyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Si2/c1-19(2,3)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(4,5)6/h7-14H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEIQZGCBYTKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347711 | |
| Record name | Silane, [1,1'-biphenyl]-4,4'-diylbis[trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1625-89-4 | |
| Record name | Silane, [1,1'-biphenyl]-4,4'-diylbis[trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



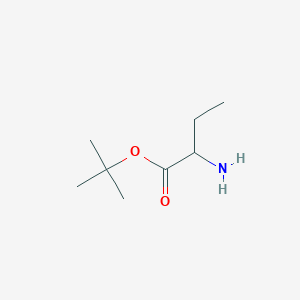
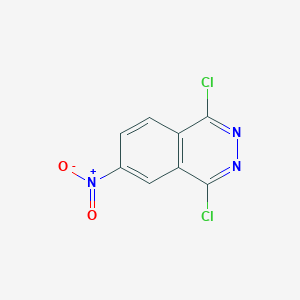
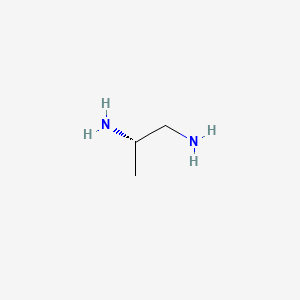

![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide](/img/structure/B3048179.png)
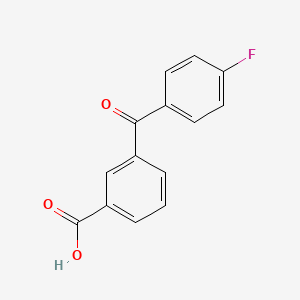

![(2S)-2-[(4-tert-butylphenyl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B3048182.png)

![3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B3048185.png)
